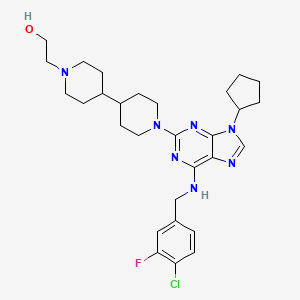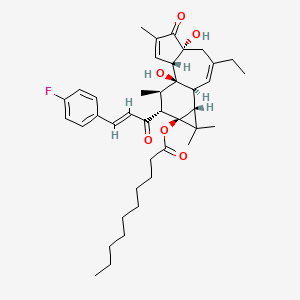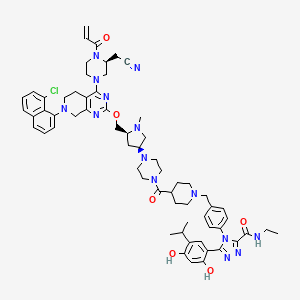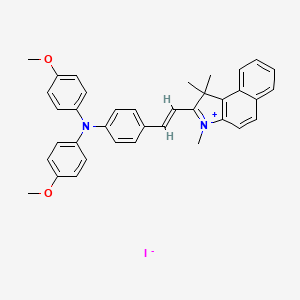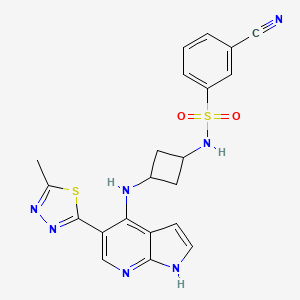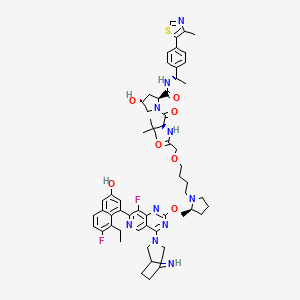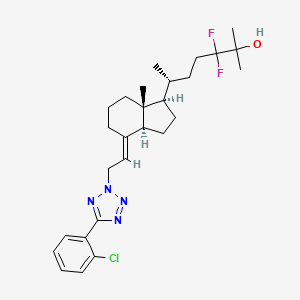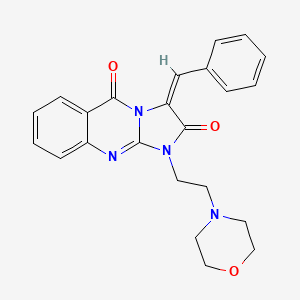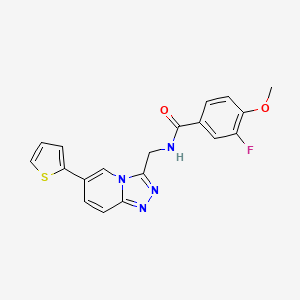
LasR agonist 1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
LasR agonist 1 is a synthetic compound designed to activate the LasR quorum-sensing receptor in Pseudomonas aeruginosa. Quorum sensing is a communication mechanism used by bacteria to coordinate collective behaviors, such as biofilm formation and virulence factor production. This compound mimics the natural autoinducer molecules that bind to the LasR receptor, thereby modulating its activity and influencing bacterial behavior .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of LasR agonist 1 involves the preparation of triphenyl derivatives. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic aldehydes and amines.
Functionalization: The core structure is then functionalized with various substituents to enhance its binding affinity and potency. This step may involve reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product .
化学反应分析
Types of Reactions
LasR agonist 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, which may alter its biological activity.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially affecting its binding affinity to the LasR receptor.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of this compound with altered functional groups. These derivatives can exhibit different levels of potency and efficacy in activating the LasR receptor .
科学研究应用
LasR agonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of quorum-sensing molecules and to develop new synthetic ligands with enhanced properties.
Biology: Employed in research on bacterial communication and biofilm formation, providing insights into the mechanisms of quorum sensing.
Medicine: Investigated for its potential to modulate bacterial virulence and as a therapeutic agent to combat bacterial infections.
作用机制
LasR agonist 1 exerts its effects by binding to the LasR receptor in Pseudomonas aeruginosa. The binding of this compound stabilizes the receptor in an active conformation, promoting the transcription of genes involved in quorum sensing. This activation leads to the production of virulence factors and biofilm formation. The molecular targets and pathways involved include the LasR receptor, the LasI synthase, and the downstream genes regulated by the LasR-LasI quorum-sensing system .
相似化合物的比较
LasR agonist 1 is compared with other similar compounds, such as:
OdDHL (N-3-oxododecanoyl-L-homoserine lactone): The natural autoinducer for LasR, which has a similar structure but different potency.
Triphenyl derivatives: Synthetic compounds with varying levels of potency in activating LasR.
Other LuxR-type receptor agonists: Compounds that activate similar quorum-sensing receptors in different bacterial species.
This compound is unique due to its synthetic origin and the ability to modulate the LasR receptor with high potency. Its structural flexibility allows for the design of derivatives with tailored properties for specific research applications .
属性
分子式 |
C19H15FN4O2S |
|---|---|
分子量 |
382.4 g/mol |
IUPAC 名称 |
3-fluoro-4-methoxy-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C19H15FN4O2S/c1-26-15-6-4-12(9-14(15)20)19(25)21-10-18-23-22-17-7-5-13(11-24(17)18)16-3-2-8-27-16/h2-9,11H,10H2,1H3,(H,21,25) |
InChI 键 |
HXNPZHJYQKUZLH-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=NN=C3N2C=C(C=C3)C4=CC=CS4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Fluoro-2-[3-(2-phenylethoxy)anilino]benzoic acid](/img/structure/B12380978.png)
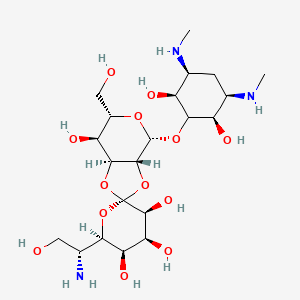
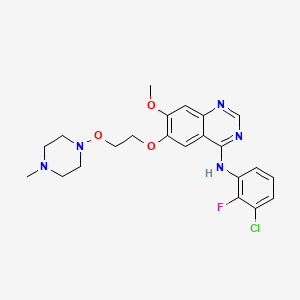
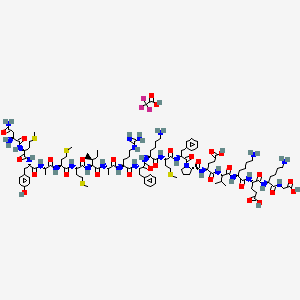
![(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[(2S)-2,3-di(hexadecanoyloxy)propyl]sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid](/img/structure/B12381018.png)
